
(2-Chloroethyl)cyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloroethyl)cyclobutane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclobutane ring with a 2-chloroethyl substituent. Cyclobutane itself is a four-membered ring, and the addition of a 2-chloroethyl group introduces unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroethyl)cyclobutane can be achieved through various methods. One common approach involves the [2+2] cycloaddition reaction, where two alkenes react to form a cyclobutane ring. This reaction can be catalyzed by light or heat and often requires specific conditions to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of ketene cycloaddition, which is known for its high efficiency and yield . This method involves the reaction of ketenes with alkenes to form cyclobutane derivatives.
Chemical Reactions Analysis
Types of Reactions
(2-Chloroethyl)cyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloroethyl group can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form cyclobutanone derivatives or reduction to form cyclobutane derivatives with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as hydroxide ions for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include cyclobutanone derivatives, substituted cyclobutanes, and other cyclobutane-based compounds .
Scientific Research Applications
(2-Chloroethyl)cyclobutane has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chloroethyl)cyclobutane involves its interaction with molecular targets through its reactive 2-chloroethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The cyclobutane ring provides structural stability and influences the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
Cyclobutane: A simple four-membered ring without any substituents.
Cyclopropane: A three-membered ring with similar reactivity but different ring strain.
Cyclopentane: A five-membered ring with different chemical properties and reactivity.
Uniqueness
This substituent allows for various chemical modifications and interactions that are not possible with unsubstituted cyclobutane .
Properties
Molecular Formula |
C6H11Cl |
|---|---|
Molecular Weight |
118.60 g/mol |
IUPAC Name |
2-chloroethylcyclobutane |
InChI |
InChI=1S/C6H11Cl/c7-5-4-6-2-1-3-6/h6H,1-5H2 |
InChI Key |
XUKUDFZGISHKES-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


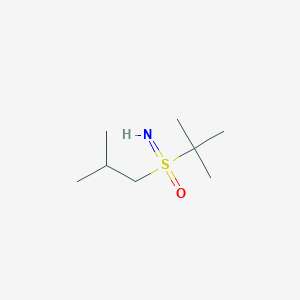
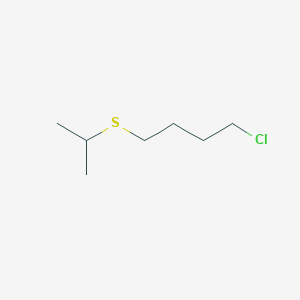
![1-[(Benzyloxy)carbonyl]-5-(3-methylpiperidin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13216173.png)

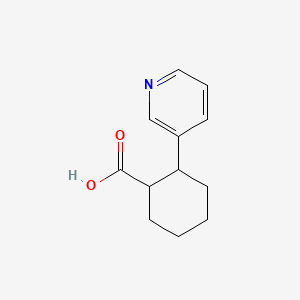
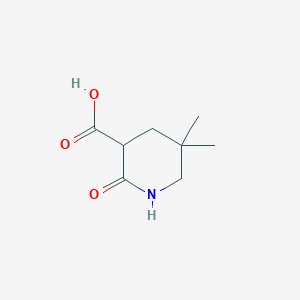
![1-[(1-Methylcyclobutyl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13216184.png)
![2-(Difluoromethyl)-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13216188.png)
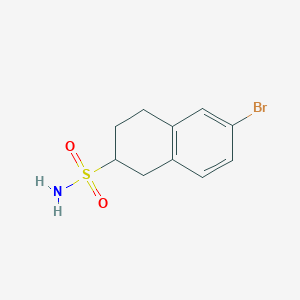
![N-[(4-Bromothiophen-3-yl)methyl]thiophen-3-amine](/img/structure/B13216205.png)
![3-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B13216221.png)
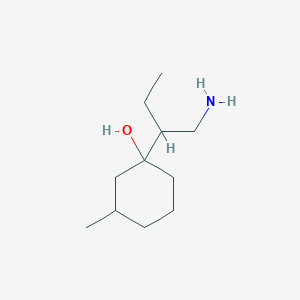
![2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13216236.png)

